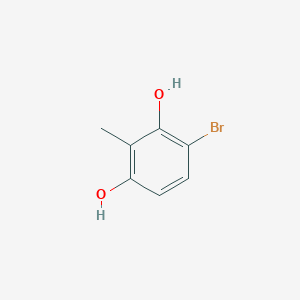

4-Bromo-2-methylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-4-6(9)3-2-5(8)7(4)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFHPMDMEQBVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Methylbenzene 1,3 Diol and Analogous Structures

Regioselective Bromination Strategies for Resorcinol (B1680541) Derivatives

The introduction of a bromine atom at a specific position on the resorcinol scaffold is a key challenge in the synthesis of compounds like 4-bromo-2-methylbenzene-1,3-diol. The hydroxyl groups of resorcinol are strong activating groups, directing electrophilic substitution to the ortho and para positions. This inherent reactivity necessitates carefully controlled conditions to achieve the desired regioselectivity.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. For resorcinol derivatives, the choice of brominating agent and reaction conditions is critical to control the position and degree of bromination.

Direct bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) is a common approach for introducing bromine onto an aromatic ring. youtube.comnih.gov NBS is often preferred as it provides a low, steady concentration of bromine, which can help to minimize over-bromination and side reactions. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or acetonitrile (B52724). youtube.comnih.gov For instance, the selective bromination of 1,2-methylenedioxybenzene with NBS in chloroform has been demonstrated to yield 4-bromo-1,2-methylenedioxybenzene. youtube.com The high reactivity of resorcinol and its derivatives means that even with controlled addition of the brominating agent, a mixture of mono-, di-, and even tri-brominated products can be formed. nih.gov The regioselectivity is governed by the directing effects of the hydroxyl and methyl groups on the 2-methylresorcinol (B147228) starting material. The hydroxyl groups strongly direct ortho and para, while the methyl group provides weaker ortho and para direction. In the case of 2-methylresorcinol, the 4-position is para to one hydroxyl group and ortho to the other, making it a highly activated and sterically accessible site for electrophilic attack.

| Reagent | Substrate | Product | Conditions | Yield |

| N-Bromosuccinimide (NBS) | 1,2-Methylenedioxybenzene | 4-Bromo-1,2-methylenedioxybenzene | Chloroform, heat | 61% youtube.com |

| N-Bromosuccinimide (NBS) | Compound 17 | Brominated Compound 17 | Acetonitrile, 60°C | Not specified nih.gov |

| N-Bromosuccinimide (NBS) | Compound 21 | Brominated Compound 21 | Acetonitrile, 0°C | Not specified nih.gov |

| Bromine | 2,4-Dihydroxybenzoic acid | 5-Bromo-2,4-dihydroxybenzoic acid | Glacial acetic acid, 30-35°C | 57-63% orgsyn.org |

To enhance selectivity and employ milder reaction conditions, catalytic bromination methods have been developed. These approaches often utilize a catalyst to generate a more selective brominating species or to activate the substrate towards bromination.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations under mild conditions using visible light. youtube.comyoutube.com In the context of bromination, photoredox catalysts can facilitate the generation of bromine radicals or activate substrates towards electrophilic attack. nih.govnih.govrsc.org For example, decarboxylative halogenation reactions using photoredox catalysis allow for the conversion of carboxylic acids to alkyl halides using simple inorganic halide salts. nih.gov This methodology can be applied to complex molecules with high functional group tolerance.

Metal-promoted bromination involves the use of a metal catalyst, often a Lewis acid, to activate the brominating agent. libretexts.orglibretexts.orgmasterorganicchemistry.com For instance, Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) can polarize the Br-Br bond in molecular bromine, making it a more potent electrophile. libretexts.orglibretexts.orgkhanacademy.org This increased electrophilicity allows for the bromination of less activated aromatic rings and can influence the regioselectivity of the reaction. While highly effective for many aromatic compounds, the strong activating nature of the resorcinol ring means that such powerful catalytic systems must be used with caution to avoid over-reaction.

Directed Metalation and Related Approaches for Aryl Halide Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile, such as a bromine source, to introduce a bromine atom with high regioselectivity. harvard.edu

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org For resorcinol derivatives, the hydroxyl groups themselves can act as directing groups, although their acidity requires the use of excess organolithium reagent. Alternatively, the hydroxyl groups can be protected with a group that also functions as a DMG. This approach offers precise control over the position of bromination, often overcoming the inherent electronic biases of the substrate. In cases where direct bromination of the aryllithium intermediate gives low yields, transmetalation to a different metal, such as zinc, can improve the outcome. organic-chemistry.org

| Directing Group | Lithiating Agent | Electrophile | Result |

| N,N-Dialkyl aryl O-sulfamate | RLi | Various electrophiles | Ortho-functionalized aryl O-sulfamates nih.gov |

| Amide, Carbamate, Methoxy, etc. | Alkyllithium | Bromine source | Ortho-brominated arenes wikipedia.orgorganic-chemistry.org |

| Bromoarene | n-BuLi, then ZnCl₂ | Bromine | 1,2-Dibromoarenes organic-chemistry.org |

Functionalization of the Alkyl Moiety on the Benzenediol Scaffold

In addition to modifying the aromatic ring, the alkyl substituent on the benzenediol scaffold can also be functionalized. The carbon atom attached to the benzene (B151609) ring, known as the benzylic position, is particularly reactive. libretexts.orgyoutube.com

Benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions, typically initiated by light or a radical initiator. masterorganicchemistry.comyoutube.com This reaction selectively introduces a bromine atom at the benzylic position, leaving the aromatic ring untouched. The resulting benzylic bromide is a versatile intermediate that can undergo various subsequent transformations, such as nucleophilic substitution or elimination reactions. youtube.com

Benzylic oxidation offers another route for functionalization. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the entire alkyl side-chain to a carboxylic acid, provided there is at least one benzylic hydrogen present. masterorganicchemistry.com This transformation provides a method for introducing a carboxyl group, which can then be used in further synthetic manipulations.

Multi-Step Synthesis of Complex Brominated Resorcinol Derivatives

The synthesis of more complex brominated resorcinol derivatives often requires multi-step sequences. libretexts.orgyoutube.comyoutube.comyoutube.com These synthetic routes may involve a combination of the strategies discussed above, along with other standard organic transformations. For example, a synthetic plan might involve the initial regioselective bromination of a resorcinol derivative, followed by functionalization of the alkyl group, and finally, further modifications to the aromatic ring or its substituents. The synthesis of complex bioactive molecules often relies on such carefully designed multi-step pathways to build up molecular complexity in a controlled manner. nih.govmdpi.comnih.govjmchemsci.comrsc.orgnih.gov The ability to carry a functional group, such as a boronic acid protected as a MIDA ester, through multiple synthetic steps has greatly expanded the possibilities for creating complex structures. nih.gov

| Starting Material | Key Transformations | Final Product Type |

| Benzene | Nitration, reduction, bromination libretexts.org | m-Bromoaniline |

| 2,4-Dihydroxybenzoic acid | Bromination, decarboxylation orgsyn.org | 4-Bromoresorcinol (B146125) |

| 4-Methylbenzene-1,2-diol | Silylation, bromination beilstein-journals.org | 1-Bromo-3,4-bis(tert-butyldimethylsilyloxy)-6-methylbenzene |

| Acrolein MIDA boronate | Aldol reaction, reduction, permethylation, cleavage nih.gov | Structurally complex haloboronic acid |

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound, a substituted resorcinol derivative, necessitates a careful selection and optimization of reaction conditions to achieve high yield and regioselectivity. The hydroxyl and methyl groups on the benzene ring are both activating and ortho-, para-directing, which can lead to a mixture of brominated products. Therefore, controlling the reaction parameters is crucial to favor the formation of the desired 4-bromo isomer over other potential isomers such as 6-bromo-2-methylbenzene-1,3-diol or di- and tri-brominated products.

The primary precursor for this synthesis is 2-methylresorcinol (2-methylbenzene-1,3-diol). The electron-rich nature of the 2-methylresorcinol ring system makes it highly susceptible to electrophilic aromatic substitution, particularly bromination. guidechem.com

A direct approach to the synthesis involves the bromination of 2-methylresorcinol. One documented method utilizes liquid bromine in a chlorinated solvent. In a typical procedure, liquid bromine (2 equivalents) is added dropwise to a solution of 2-methylresorcinol (1 equivalent) in dichloromethane (B109758) at a reduced temperature of 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for a couple of hours. Following the reaction, any unreacted bromine is quenched, typically with a sodium thiosulfate (B1220275) solution. guidechem.com

Optimization of this reaction would involve a systematic study of several key parameters:

Brominating Agent: While elemental bromine is effective, other brominating agents can offer milder conditions and improved selectivity. N-Bromosuccinimide (NBS) is a common alternative that can reduce the formation of polybrominated byproducts. The choice of brominating agent can significantly impact the reaction's outcome, and a comparison is essential for optimization. sdu.edu.cn

Solvent: The polarity and nature of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. While dichloromethane is used, other solvents like glacial acetic acid, carbon tetrachloride, or acetonitrile could be explored. guidechem.comorgsyn.org For instance, the bromination of phenols in methanol (B129727) has been shown to be highly efficient for mono-ortho-bromination. researchgate.net

Temperature: Temperature control is critical in managing the rate of reaction and selectivity. The initial low temperature (0°C) helps to control the initial exothermic reaction, while allowing it to proceed at room temperature ensures completion. A detailed temperature profile study would be necessary to find the optimal balance. guidechem.com

Catalyst: While bromination of highly activated rings like 2-methylresorcinol may not strictly require a catalyst, the use of a mild Lewis acid or a Brønsted acid could potentially enhance selectivity at lower temperatures. However, strong Lewis acids like FeBr₃ might promote over-bromination. libretexts.org

To illustrate the effect of different reaction conditions on the yield and selectivity of bromination for analogous phenolic compounds, the following data tables present findings from related research.

Table 1: Influence of Brominating Agent and Solvent on Bromination of Phenolic Compounds

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2,4-Dihydroxybenzoic acid | Br₂ | Glacial Acetic Acid | 30-35 | 5-Bromo-2,4-dihydroxybenzoic acid | High (not specified) | orgsyn.org |

| 2-Methylresorcinol | Br₂ | Dichloromethane | 0 to RT | Brominated product | Not specified | guidechem.com |

| Phenol (B47542) | NBS | Methanol | RT | Mono-ortho-bromophenol | >86 | researchgate.net |

| 4-Methoxy-2-methylbenzoic acid | Bu₄NBr₃ | Not specified | Not specified | 1-Bromo-4-methoxy-2-methylbenzene | 98 | rsc.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Table 2: Effect of Reaction Time and Temperature on Bromination of Naphthoic Acid Derivatives

| Starting Material | Equivalents of Bu₄NBr₃ | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Methyl-1-naphthoic acid | 3.0 | 120 | 16 | 1-Bromo-2-methylnaphthalene | 67 | rsc.org |

| 1-Naphthoic acid | 3.0 | 100 | 16 | 1-Bromonaphthalene | 57 | rsc.org |

| 2,6-Dimethylbenzoic acid | 2.0 | 100 | 16 | 2-Bromo-1,3-dimethylbenzene | 86 | rsc.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The data from analogous structures suggest that for a highly activated substrate like 2-methylresorcinol, milder conditions, such as using NBS in a suitable solvent like methanol or dichloromethane at controlled temperatures, would likely provide the best selectivity for this compound. The stoichiometry of the brominating agent would also need to be carefully controlled, likely using close to a 1:1 molar ratio to minimize the formation of di- and tri-brominated species. Further optimization would require systematic experimental investigation and analysis of the product mixture under various conditions to determine the ideal protocol for maximizing the yield of the desired isomer.

Reaction Mechanisms and Chemical Reactivity of 4 Bromo 2 Methylbenzene 1,3 Diol

Electrophilic Aromatic Substitution (EAS) on Substituted Benzenediols

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. byjus.comlibretexts.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comkhanacademy.org The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the benzene ring. youtube.comlibretexts.org

The directing effects of substituents in EAS reactions are crucial for predicting the outcome of a reaction. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orglibretexts.org

Hydroxyl (-OH) and Alkyl (-CH₃) Groups: Both hydroxyl and alkyl groups are activating substituents, meaning they increase the rate of EAS compared to unsubstituted benzene. libretexts.orglibretexts.org They are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orglibretexts.org This is due to their ability to donate electron density to the benzene ring through resonance (for -OH) and induction (for -CH₃), which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. libretexts.orgyoutube.com The stabilization is most effective when the electrophile attacks the ortho or para positions. youtube.com

Halogen (-Br) Substituents: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect, making the ring less reactive than benzene. libretexts.org However, they are ortho-, para-directors because their ability to donate a lone pair of electrons through resonance can help stabilize the arenium ion intermediate when substitution occurs at the ortho and para positions. libretexts.orglibretexts.org

In 4-Bromo-2-methylbenzene-1,3-diol, the powerful activating and ortho-, para-directing effects of the two hydroxyl groups and the methyl group will dominate the regioselectivity of EAS reactions. The positions with the highest electron density and therefore most susceptible to electrophilic attack will be those ortho and para to the hydroxyl and methyl groups. The bromine atom's deactivating effect is likely to be overcome by the strong activation of the other groups.

The mechanism of EAS, including halogenation, generally proceeds through a two-step process. libretexts.orglibretexts.org

Generation of an Electrophile: In the case of halogenation, a Lewis acid catalyst, such as FeBr₃ or AlCl₃, is typically used to polarize the halogen molecule (e.g., Br₂), creating a stronger electrophile. masterorganicchemistry.comstudymind.co.ukyoutube.comlibretexts.orgchemguide.co.uk

Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.comlibretexts.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. libretexts.org

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. byjus.comlibretexts.org

For this compound, further halogenation would likely occur at the positions most activated by the hydroxyl and methyl groups. The specific position of substitution would depend on the steric hindrance around the potential sites.

Oxidative Coupling Reactions of Brominated Phenols

Phenols, including brominated derivatives, can undergo oxidative coupling reactions to form larger molecules. wikipedia.org These reactions are often catalyzed by transition metals or enzymes and proceed through radical intermediates. wikipedia.orgnih.gov

The oxidation of phenols can lead to the formation of dimeric and polymeric products. nih.govnih.gov For instance, the oxidation of bromophenols can produce hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). nih.gov The specific products formed depend on the reaction conditions and the structure of the starting phenol (B47542). nih.gov In the case of this compound, oxidative coupling could lead to various C-C and C-O linked dimers and polymers. The presence of multiple reactive sites on the aromatic ring increases the complexity of the potential products. wikipedia.orgnih.gov

Oxidative coupling reactions of phenols typically involve the formation of phenoxy radicals as key intermediates. frontiersin.org This is achieved through a one-electron oxidation of the phenol. wikipedia.org These radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic ring and any conjugated systems. frontiersin.org

The reaction can proceed through several mechanistic pathways, including radical-radical coupling or the addition of a phenoxy radical to a neutral phenol molecule (radical-phenol mechanism). wikipedia.org The regioselectivity of the coupling (ortho-ortho, ortho-para, para-para, or C-O coupling) is influenced by the substitution pattern of the phenol and the reaction conditions. nih.govcore.ac.uk For this compound, the positions with the highest spin density in the corresponding phenoxy radical will be the most likely sites for coupling.

Electrochemical Oxidation Studies of Resorcinol (B1680541) Derivatives

Electrochemical methods, such as cyclic voltammetry, are powerful tools for studying the oxidation mechanisms of phenolic compounds like resorcinol and its derivatives. rsc.orgrsc.org

The electrochemical oxidation of resorcinol is generally an irreversible process. rsc.orgrsc.orgresearchgate.net This is because the initial oxidation product, a radical species, readily undergoes follow-up chemical reactions, such as dimerization or polymerization, to form electrochemically inert products that can foul the electrode surface. rsc.orgrsc.orgresearchgate.net

Studies on resorcinol have shown that the oxidation mechanism is pH-dependent. rsc.orgrsc.org At lower pH values, the oxidation involves the transfer of one proton and one electron to form a radical. rsc.orgrsc.org At higher pH, the process can become pH-independent. rsc.org

For this compound, a resorcinol derivative, similar electrochemical behavior can be expected. The presence of the bromo, and methyl substituents will likely influence the oxidation potential and the kinetics of the follow-up reactions. The electrochemical oxidation would lead to the formation of radical intermediates, which would then likely dimerize or polymerize. rsc.orgrsc.org Investigations using techniques like cyclic voltammetry at different pH values and with various electrode materials could provide detailed insights into the specific oxidation pathways and the nature of the resulting products. rsc.orgfrontiersin.orgnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For aromatic compounds like 4-Bromo-2-methylbenzene-1,3-diol, DFT can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Systematic DFT studies on the complete series of nineteen bromophenols at the B3LYP/6-311G++(d,p) level of theory have revealed significant trends influenced by the substitution of bromine atoms. nih.gov These studies show that the molecular structures and properties are heavily influenced by intramolecular hydrogen bonding, steric hindrance, and the inductive effects of the bromine substituents. nih.gov For this compound, the presence of two hydroxyl groups, a methyl group, and a bromine atom on the benzene (B151609) ring would lead to a complex interplay of these effects.

The hydroxyl groups are strong electron-donating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The methyl group is a weak electron-donating group, further enriching the ring with electrons. Conversely, the bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. DFT calculations would be crucial in quantifying these competing effects.

A study on 2-bromo-4,6-bis(dibromoacetyl)resorcinol using DFT at the M062X/cc-PVTZ level of theory provided insights into chemical reactivity and charge transfer properties through the analysis of HOMO and LUMO energies. researchgate.net Similar calculations for this compound would allow for the prediction of its reactivity towards electrophiles and nucleophiles. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and are invaluable for predicting reactive sites for electrophilic and nucleophilic attack. In a study of 5-Bromo-2-Hydroxybenzaldehyde, the MEP diagram clearly identified the regions of high and low electron density, guiding the understanding of its reactive behavior. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, making them susceptible to electrophilic attack, while regions of positive potential would indicate sites for nucleophilic attack.

Table 1: Predicted Reactivity Descriptors for Phenolic Compounds from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Phenol (B47542) | -6.69 | -0.25 | 6.44 | General textbook values |

| 4-Bromophenol | -6.78 | -0.65 | 6.13 | nih.gov |

| Resorcinol (B1680541) | -6.52 | -0.11 | 6.41 | researchgate.net |

Note: The values in this table are illustrative and derived from general knowledge and studies on related compounds to indicate expected trends.

Molecular Dynamics and Simulation Studies for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and reaction dynamics. While specific MD studies on this compound are not readily found, the application of these methods to similar systems highlights their potential. MD simulations can be employed to explore the conformational space of the molecule, identifying stable conformers and the energy barriers between them. This is particularly relevant for a molecule with rotatable hydroxyl and methyl groups.

The elucidation of reaction pathways is another area where computational simulations are highly effective. By mapping the potential energy surface, it is possible to identify transition states and intermediates, providing a detailed mechanism for chemical transformations. acs.orgnih.gov For instance, understanding the bromination of resorcinol derivatives has been aided by computational analysis of reaction pathways. researchgate.net Such studies can reveal the intricate details of electrophilic aromatic substitution, including the role of catalysts and the origins of regioselectivity.

For this compound, MD simulations could be used to study its interactions with solvents and other molecules, which is crucial for understanding its behavior in different chemical environments. For example, simulations could model the hydrogen bonding network formed with water molecules, providing insights into its solubility and aggregation properties.

Furthermore, computational approaches like the United Reaction Valley Approach (URVA) can dissect a reaction mechanism into distinct phases, offering a granular view of bond breaking and formation processes. acs.orgnih.gov Applying such methods to reactions involving this compound, such as oxidation or further substitution, would provide a deep understanding of the factors controlling the reaction outcomes.

Prediction of Acid Dissociation Constants (pKa) and Redox Potentials

The acid dissociation constant (pKa) is a fundamental property of phenolic compounds. The hydroxyl groups of this compound can act as acids, and their pKa values are influenced by the other substituents on the aromatic ring. Computational methods, particularly those combining DFT with continuum solvation models, have proven effective in predicting the pKa of phenols with a high degree of accuracy. nih.gov

A study on a series of phenols demonstrated that linear correlations between the calculated Gibbs free energy of deprotonation and experimental pKa values can yield predictions with mean absolute errors as low as 0.26-0.27 pKa units. nih.gov The electron-withdrawing bromine atom is expected to lower the pKa of the hydroxyl groups compared to unsubstituted resorcinol, making it a stronger acid. The electron-donating methyl group would have the opposite effect, slightly increasing the pKa. The precise pKa values would depend on the position of deprotonation and the interplay of these electronic effects.

Table 2: Experimental and Predicted pKa Values for Related Phenolic Compounds

| Compound | Experimental pKa | Predicted pKa (Method) | Reference |

| Phenol | 9.99 | 9.98 (Correlation) | nih.gov |

| 4-Bromophenol | 9.34 | 9.35 (Correlation) | nih.gov |

| Resorcinol | 9.32 (pKa1), 11.06 (pKa2) | N/A | General chemical data |

| Bromophenol Blue | 4.1 | N/A | pearson.com |

Redox potentials are another key property that can be investigated computationally. Phenolic compounds can undergo oxidation, and their redox potentials are a measure of their antioxidant activity. Computational models can predict redox potentials by calculating the energies of the neutral molecule and its oxidized radical cation. chemrxiv.org The substituent effects observed for pKa would also be at play here, with electron-donating groups generally lowering the redox potential and making the compound easier to oxidize.

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers for interconversion between them. nih.govyoutube.com For this molecule, the primary degrees of freedom are the rotation of the two hydroxyl groups and the methyl group.

Computational methods can systematically explore the potential energy surface to locate low-energy conformers. These studies often reveal the importance of intramolecular hydrogen bonding between the hydroxyl groups, which can significantly stabilize certain conformations. The presence of the methyl group and the bromine atom will introduce steric constraints that further influence the preferred geometry.

Once the stable conformers are identified, their spectroscopic properties can be predicted using computational methods. Time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption spectra, while the vibrational frequencies from DFT calculations can be used to simulate infrared (IR) and Raman spectra. nih.govresearchgate.netdntb.gov.ua These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental spectra.

For example, a theoretical study on dihydroxybenzene isomers provided detailed assignments of their vibrational spectra. researchgate.netdntb.gov.ua Similarly, calculations on 2-bromo-3-N-(N′,N′-dimethylformamidino)benzanthrone successfully predicted its absorption and fluorescence spectra. researchgate.net For this compound, such predictions would be invaluable for its characterization.

Table 3: Computationally Predicted Properties of 4-Bromoresorcinol (B146125) (an analog)

| Property | Value | Computational Method | Reference |

| Molecular Weight | 189.01 g/mol | N/A | nih.gov |

| XLogP3 | 2.2 | N/A | nih.gov |

| Hydrogen Bond Donor Count | 2 | N/A | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | N/A | nih.gov |

| Rotatable Bond Count | 2 | N/A | nih.gov |

Note: This data is for the closely related analog 4-Bromoresorcinol (4-bromobenzene-1,3-diol) as provided by PubChem. nih.gov

Advanced Analytical Techniques for Characterization and Trace Analysis

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopy is the primary tool for elucidating the molecular structure of 4-Bromo-2-methylbenzene-1,3-diol, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR provide critical data on the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two doublets for the two non-equivalent aromatic protons. The hydroxyl (-OH) groups would appear as broad singlets, and the methyl (-CH₃) group would present as a sharp singlet. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromine atom. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct signals are expected, one for the methyl carbon and six for the aromatic carbons, each with a unique chemical shift due to the different substituents on the ring. docbrown.infodocbrown.infodocbrown.info The carbon attached to the bromine atom would be significantly shifted compared to the others. docbrown.infodocbrown.info

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignment of the aromatic and methyl signals.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.5 - 7.5 | Doublet | Aromatic H |

| ¹H | ~6.5 - 7.5 | Doublet | Aromatic H |

| ¹H | ~4.5 - 5.5 | Broad Singlet | Hydroxyl OH |

| ¹H | ~2.0 - 2.5 | Singlet | Methyl CH₃ |

| ¹³C | ~150 - 160 | Singlet | C-OH |

| ¹³C | ~150 - 160 | Singlet | C-OH |

| ¹³C | ~130 - 140 | Singlet | Aromatic C-H |

| ¹³C | ~115 - 125 | Singlet | Aromatic C-H |

| ¹³C | ~110 - 120 | Singlet | Aromatic C-CH₃ |

| ¹³C | ~100 - 110 | Singlet | Aromatic C-Br |

| ¹³C | ~15 - 20 | Singlet | Methyl CH₃ |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.infochegg.com

The fragmentation pattern in the mass spectrum provides structural information. For this compound, common fragmentation pathways would involve the loss of the bromine atom, a methyl group, or hydroxyl groups. docbrown.inforaco.cat

Hyphenated techniques are crucial for analyzing complex mixtures and for trace analysis:

GC-MS: Gas Chromatography-Mass Spectrometry is suitable if the compound is thermally stable and volatile. It separates the compound from a mixture before detection by MS.

LC-MS: Liquid Chromatography-Mass Spectrometry is highly versatile and is the preferred method for non-volatile or thermally sensitive compounds. umb.edubldpharm.comambeed.com Techniques like Electrospray Ionization (ESI) are commonly used. umb.edunih.gov

LC-TOF-MS: Time-of-Flight MS provides high-resolution mass data, enabling the determination of the exact elemental formula.

MS/MS: Tandem Mass Spectrometry (like in LC-MS/MS) involves multiple stages of mass analysis and is used for structural confirmation and highly sensitive quantification, especially in complex matrices like environmental or biological samples. umb.edunih.govresearchgate.net

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Ion Structure | Description |

| 202/204 | [C₇H₇BrO₂]⁺ | Molecular Ion (M⁺) peak with Br isotope pattern |

| 187/189 | [C₆H₄BrO₂]⁺ | Loss of methyl group (-CH₃) |

| 123 | [C₇H₇O₂]⁺ | Loss of Bromine atom (-Br) |

| 108 | [C₆H₄O₂]⁺ | Loss of Br and CH₃ |

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the aromatic and methyl groups appear around 2850-3100 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would appear in the fingerprint region, typically between 500-750 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring and C-Br bond.

Interactive Table: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |

| 2850-3100 | C-H stretch | Aromatic & Methyl |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1150-1300 | C-O stretch | Phenolic C-O |

| 500-750 | C-Br stretch | Aryl Halide |

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule. Phenolic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region, typically between 270-290 nm, arising from π→π* transitions in the benzene (B151609) ring. The exact position of the absorption maximum is influenced by the substituents on the ring and the pH of the solvent. nih.gov This technique is often used in conjunction with HPLC for quantification.

Chromatographic Separation and Quantification Techniques

Chromatography is essential for isolating this compound from reaction mixtures or complex samples and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like this compound.

Methodology: A reversed-phase (RP) HPLC method is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com A common mobile phase would be a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peaks for the phenolic analytes. umb.edusielc.com

Detection: A UV detector set at the compound's λmax is the most common method for detection and quantification. When coupled with a mass spectrometer (LC-MS), it provides higher selectivity and sensitivity. umb.edunih.gov

Quantification: By creating a calibration curve with standards of known concentration, HPLC allows for the accurate determination of the concentration of this compound in a sample. umb.edu

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like phenolic derivatives. For compounds such as this compound, which may have limited volatility due to the polar hydroxyl groups, derivatization is often a necessary step to enhance thermal stability and improve chromatographic behavior.

Research Findings: The analysis of phenols by GC is a well-established practice, with standardized procedures such as EPA Method 8041A providing a framework for the determination of various phenolic compounds in environmental samples. This method utilizes open-tubular, capillary columns for separation. To analyze phenols, they can be derivatized to form more volatile and less polar compounds, such as methylated phenols or pentafluorobenzylbromo ether derivatives. Another approach involves derivatization with heptafluorobutyric anhydride (B1165640), which has been successfully applied to halogenated alcohols and diols, followed by analysis with a gas chromatograph equipped with an electron-capture detector (GC-ECD). researchgate.net The electron-capture detector is particularly sensitive to halogenated compounds, making it highly suitable for the analysis of this compound.

A method for determining phenols in water samples involves a bromination derivatization step, followed by extraction and GC-ECD analysis. nih.gov This highlights a common strategy where the inherent chemical properties of the analytes are leveraged for sensitive detection. nih.gov For complex mixtures, fast GC methods, which employ shorter columns with smaller internal diameters, can significantly reduce analysis time without a substantial loss of resolution. thermofisher.com

Table 1: Exemplary GC Parameters for Phenolic Compound Analysis

| Parameter | Setting for Phenol (B47542) Analysis | Rationale/Benefit | Source |

|---|---|---|---|

| Technique | Gas Chromatography (GC) with derivatization | Increases volatility and thermal stability of polar phenols. | |

| Column | Open-tubular, capillary column (e.g., FFAP wide-bore) | Provides high-resolution separation of complex mixtures. | nih.gov |

| Derivatizing Agent | Heptafluorobutyric anhydride or Diazomethane (for methylation) | Creates less polar, more volatile derivatives suitable for GC. | researchgate.net |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD offers high sensitivity for halogenated compounds like brominated phenols. MS provides structural information for definitive identification. | nih.gov |

| Sample Preparation | Liquid-liquid extraction (e.g., with toluene) | Extracts and concentrates the analytes from the sample matrix. | nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis serves as a powerful alternative and complementary technique to liquid and gas chromatography for the analysis of phenolic compounds. nih.gov CE offers advantages such as high separation efficiency, minimal sample and reagent consumption, and the ability to analyze polar and thermally labile compounds without derivatization. nih.govmdpi.com

Research Findings: In CE, charged molecules are separated based on their differential migration in an electric field. For phenolic compounds, which are typically weak acids, separation is often performed in alkaline buffer systems where they are deprotonated and carry a negative charge. nih.gov Borate (B1201080) buffers are commonly used to achieve good resolution and separation of various polyphenolic compounds. mdpi.com A study demonstrated the separation of seven phenolic acids using a 25.0 mM borate buffer at pH 9.0. elsevierpure.com

The hyphenation of CE with mass spectrometry (CE-MS) significantly enhances analytical capabilities, providing high sensitivity and selectivity. nih.govmdpi.com For phenolic compounds, negative ionization mode is often preferred in the mass spectrometer. nih.gov The presence of a bromine atom in this compound is particularly advantageous for MS detection. The characteristic isotopic pattern of bromine (79Br and 81Br occur in a nearly 1:1 ratio) produces a distinctive doublet for the molecular ion and any bromine-containing fragments, facilitating their unambiguous identification in the mass spectrum. nih.gov This principle has been demonstrated in the CE-MS/MS analysis of peptides labeled with bromine-containing reagents, where the isotope pattern simplified spectral interpretation. nih.gov

Table 2: Typical Capillary Electrophoresis Conditions for Phenolic Analysis | Parameter | Condition for Phenolic Analysis | Rationale/Benefit | Source | | :--- | :--- | :--- | :--- | | Technique | Capillary Zone Electrophoresis (CZE) | Separates ions based on their electrophoretic mobility, ideal for charged phenolic species. | nih.gov | | Capillary | Fused-silica capillary | Standard capillary material providing a stable electroosmotic flow. | elsevierpure.com | | Running Buffer | Borate Buffer (e.g., 25-50 mM, pH 9.0) | Alkaline pH ensures deprotonation of phenolic hydroxyl groups, enabling electrophoretic separation. | mdpi.comelsevierpure.com | | Detection | UV Detector or Mass Spectrometer (MS) | UV detection is common for phenols. mdpi.com MS provides higher sensitivity and structural confirmation, with the bromine isotope pattern aiding identification. nih.govnih.gov | | Ionization Mode (for CE-MS) | Negative Mode Electrospray Ionization (ESI) | Generally provides better selectivity for phenolic compounds. | nih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable for the comprehensive analysis of complex samples. ijarnd.comresearchgate.net They provide a multi-dimensional analytical approach, where compounds are first separated and then identified based on their spectroscopic signatures.

Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique. nih.gov It combines the high separation power of GC with the definitive identification capabilities of MS. slideshare.net In a typical GC-MS setup, the effluent from the GC column is directly introduced into the ion source of the mass spectrometer. ijarnd.com This technique is invaluable for confirming the identity of analytes, especially in cases where chromatographic peaks may co-elute.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated method, particularly suited for polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis. nih.gov The development of interfaces like electrospray ionization (ESI) has made the coupling of LC and MS routine. nih.gov The use of tandem mass spectrometry (LC-MS-MS) provides even greater specificity and structural information through the fragmentation of selected ions. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a highly advanced hyphenated technique used for unambiguous structure elucidation of unknown compounds in complex mixtures. nih.gov While less common for routine analysis due to sensitivity and cost, it can provide detailed structural information by acquiring NMR spectra of compounds as they elute from the LC column, often in a stopped-flow mode. nih.gov

Table 3: Comparison of Hyphenated Techniques for Phenolic Compound Analysis

| Technique | Separation Principle | Detection Principle | Key Advantage for this compound | Source |

|---|---|---|---|---|

| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of ionized molecules and fragments | Confirms identity and structure post-separation; suitable if derivatized. | ijarnd.comslideshare.net |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of ionized molecules | Analyzes the compound in its native form without derivatization; tandem MS (MS/MS) provides detailed structural data. | nih.govnih.gov |

| CE-MS | Electrophoretic mobility in an electric field | Mass-to-charge ratio of ionized molecules | High separation efficiency with minimal sample volume; bromine isotope pattern in MS aids identification. | nih.govnih.gov |

| LC-NMR | Partitioning between mobile and stationary phases | Nuclear magnetic resonance of atomic nuclei | Provides definitive, unambiguous structural elucidation of the compound within a mixture. | nih.gov |

Advanced Sample Preparation and Extraction Methodologies for Phenolic Compounds

Effective sample preparation is a critical prerequisite for accurate and reliable analysis. The primary goals are to isolate the target analytes from the sample matrix, eliminate interfering substances, and concentrate the analytes to a level suitable for instrumental detection. mdpi.com

Research Findings: Traditional methods for extracting phenolic compounds include Liquid-Liquid Extraction (LLE) and Soxhlet extraction . mdpi.com LLE uses immiscible organic solvents to partition phenols from aqueous samples, while Soxhlet is used for solid matrices. mdpi.commdpi.com However, these methods are often time-consuming and require large volumes of potentially hazardous organic solvents. mdpi.com

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE for the cleanup and concentration of phenolic compounds from liquid samples. mdpi.commdpi.com In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analytes. tandfonline.com Interfering components are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. tandfonline.com Various sorbents like C18 are used for this purpose. nih.gov

Solid-Phase Microextraction (SPME) is a modern, solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. mdpi.comtandfonline.com The fiber is exposed to the sample, and analytes partition into the coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. mdpi.com

Supercritical Fluid Extraction (SFE) is an environmentally friendly ("green") extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com While pure CO₂ is effective for non-polar compounds, its polarity can be increased by adding a co-solvent or modifier, such as ethanol (B145695) or methanol, to enhance the extraction efficiency of more polar compounds like phenols. mdpi.com

Table 4: Overview of Sample Preparation Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Effective and precise for certain applications. | Time-consuming, requires large volumes of hazardous solvents. | mdpi.commdpi.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Reduced solvent consumption compared to LLE, high recovery rates, can concentrate analytes. | Can be less effective for highly complex matrices without method optimization. | mdpi.comtandfonline.com |

| Solid-Phase Microextraction (SPME) | Extraction and concentration onto a coated fiber. | Solvent-free, simple, integrates sampling and sample introduction. | Fiber fragility, limited capacity. | mdpi.comtandfonline.com |

| Supercritical Fluid Extraction (SFE) | Extraction using a solvent in its supercritical state (e.g., CO₂). | Environmentally friendly, tunable solvent strength. | High initial equipment cost; may require co-solvents for polar analytes. | mdpi.com |

Environmental Fate and Transformation Studies of Brominated Phenols

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily photolysis and chemical oxidation, which are significant in the transformation of brominated phenols in aquatic systems.

Ultraviolet (UV) irradiation is a key factor in the abiotic degradation of phenolic compounds in the environment. nih.gov The absorption of UV light can induce photochemical reactions, leading to the transformation of brominated phenols. For instance, studies on phenol (B47542) degradation have shown that UV photolysis, particularly when coupled with biodegradation, can lead to more complete mineralization of the compound. nih.gov UV-B radiation, a known abiotic stressor for plants, has been shown to trigger defense mechanisms that lead to the accumulation of phenolic compounds. nih.gov In the context of 4-Bromo-2-methylbenzene-1,3-diol, UV irradiation in aquatic environments would likely initiate photochemical reactions, potentially leading to debromination or the formation of other photoproducts. The effect of UV radiation can be influenced by the presence of other substances in the water that can act as photosensitizers.

Chemical oxidation is a major pathway for the transformation of brominated phenols during water treatment processes. Common oxidants include chlorine and potassium permanganate (B83412).

Chlorination: The reaction of brominated phenols with chlorine in aqueous solutions is a complex process involving electrophilic substitution and oxidation. nih.govnih.gov During chlorination, the formation of various by-products can occur, including chlorinated and brominated derivatives. umich.edu For example, the chlorination of 2,4-dibromophenol (B41371) has been shown to produce both chlorine-substituted products and dimeric compounds. nih.gov The reaction rates are highly dependent on pH. nih.gov It is plausible that this compound would undergo similar reactions, leading to the formation of chlorinated and/or further brominated diols, as well as ring cleavage products under strong oxidative conditions. nih.gov

Permanganate Oxidation: Potassium permanganate (KMnO₄) is a strong oxidizing agent used in water treatment that can effectively degrade brominated phenols. acs.orglibretexts.org Studies on various bromophenols have demonstrated that they exhibit significant reactivity with permanganate, with reaction rates influenced by pH. acs.orgnih.gov The oxidation process often involves the formation of bromophenoxyl radicals, which can then couple to form brominated dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.orgnih.govzghjkx.com.cn Given these findings, the oxidation of this compound by permanganate would likely proceed through a similar radical coupling mechanism.

Biotic Degradation Mechanisms (e.g., Microbial and Enzyme-Mediated Transformations)

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms and their enzymes. This is a crucial pathway for the natural attenuation of brominated phenols in the environment.

Microorganisms associated with marine sponges have been found to be capable of reductive dehalogenation of brominated phenolic compounds. dntb.gov.ua This process involves the removal of bromine atoms from the aromatic ring, which is a critical step in the detoxification and mineralization of these compounds. Furthermore, enzymes such as bromoperoxidases, which are found in marine algae, can catalyze the transformation of bromophenols. acs.org These enzymes can mediate the oxidative coupling of bromophenols in the presence of bromide ions and hydrogen peroxide, leading to the formation of OH-PBDEs. acs.org The degradation of phenolic compounds can also be achieved by bacterial communities in biofilm reactors, which can be affected by factors such as UV light. nih.gov It is expected that this compound would be susceptible to similar microbial and enzymatic degradation pathways in environments with appropriate microbial consortia.

Formation and Analysis of Transformation Products (e.g., Hydroxylated Polybrominated Diphenyl Ethers)

The transformation of brominated phenols through both abiotic and biotic pathways often results in the formation of various new compounds. A significant class of transformation products is the hydroxylated polybrominated diphenyl ethers (OH-PBDEs).

The formation of OH-PBDEs from the oxidation of simpler bromophenols is a well-documented phenomenon. tandfonline.com This can occur through abiotic processes, such as oxidation by manganese dioxide (a naturally occurring mineral) or potassium permanganate, and through biotic pathways mediated by enzymes like bromoperoxidase. nih.govacs.orgacs.org The underlying mechanism is believed to be the oxidative coupling of bromophenoxyl radicals. acs.orgtandfonline.com For example, the oxidation of 2,4-dibromophenol can yield products like 2′-OH-BDE-68. acs.orgnih.gov

The analysis of these complex transformation products typically requires sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective detection and identification of brominated oxidation products. acs.orgnih.govzghjkx.com.cn

| Precursor Bromophenol | Oxidation Process | Major Transformation Products Identified | Reference |

|---|---|---|---|

| 2,4-Dibromophenol (2,4-DBP) | Potassium Permanganate [Mn(VII)] | 2′-OH-BDE-68, Hydroxylated polybrominated biphenyls (OH-PBBs) | acs.orgnih.gov |

| 2,4-Dibromophenol (2,4-DBP) | Manganese Dioxide (δ-MnO₂) | 2′-OH-BDE-68, 2′,5′-OH-BDE-25 | acs.org |

| 4-Bromophenol (4-BP) | Manganese Dioxide (δ-MnO₂) | 6-OH-BDE-13, 2′,5′-OH-BDE-3 | acs.org |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Bromoperoxidase (BPO) | 2′-HO-BDE-121, 4′-HO-BDE-121 | acs.org |

| 2-Bromophenol | Potassium Permanganate | Polymeric products of m/z 341/343 and 343/345 | zghjkx.com.cnresearchgate.net |

| 2,4-Dibromophenol (2,4-DBP) | Chlorination | Chlorine-substituted products, Dimer products | nih.gov |

Applications in Advanced Chemical Research and Synthesis

Catalysis and Organic Transformations

The structural features of 4-Bromo-2-methylbenzene-1,3-diol make it a promising candidate for applications in catalysis, both as a precursor to complex ligands and as a substrate for highly controlled chemical modifications.

The 1,3-diol arrangement on the benzene (B151609) ring is a key feature that allows this compound to serve as a precursor to multidentate ligands. The phenolic hydroxyl groups can be readily derivatized to form Schiff bases, ethers, or esters, which can act as coordination sites for metal ions. The design and synthesis of such organic ligands are fundamental to the development of metal complexes with applications in homogeneous and heterogeneous catalysis. irb.hrwmich.edu

For instance, resorcinol (B1680541) and its derivatives can be used to create tetradentate Schiff base ligands that coordinate with transition metals like Co(III), Ni(II), and Cu(II). sphinxsai.com These complexes are crucial in various catalytic processes. Following this logic, this compound could be condensed with various amines to produce ligands where the bromine and methyl groups fine-tune the electronic and steric properties of the resulting metal complex, potentially enhancing catalytic activity or selectivity. sphinxsai.com The synthesis of complex macrocycles like metallocorroles has been achieved using resorcinol-appended precursors, suggesting a pathway where this compound could be used to build robust catalytic systems. nih.gov

The general strategy often involves the direct assembly of metal ions with organic linkers or the substitution of existing ligands in a pre-formed metal-organic polyhedron, a technique where a derivative of this compound could introduce specific functionalities. nih.gov

| Ligand Type | Potential Synthesis from this compound | Metal Ions | Potential Catalytic Applications |

| Schiff Base | Condensation with primary amines (e.g., 2-aminophenols) | Co, Ni, Cu, Zn | Oxidation, Reduction, C-C coupling |

| Corrole Macrocycle | Multi-step synthesis involving condensation with pyrrole (B145914) derivatives | Re, Au | Oxidation, Photodynamic therapy |

| Phosphine Ligand | Derivatization of hydroxyl groups with chlorophosphines | Pd, Pt, Rh | Cross-coupling reactions, Hydrogenation |

The term regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of complex molecules, achieving high regioselectivity is crucial for efficiency and purity. The substituent pattern of this compound makes it an excellent substrate for studying and applying regioselective reactions. The benzene ring is highly activated towards electrophilic aromatic substitution by the two powerful ortho-para directing hydroxyl groups and the methyl group.

The challenge and opportunity lie in directing incoming electrophiles to a specific one of the available activated positions. The existing bromine atom provides steric hindrance and electronic influence that can be exploited. For example, the bromination of phenols can be challenging to control, often leading to mixtures of isomers and over-brominated products. chemicalforums.comnih.gov However, modern synthetic methods have been developed for the highly regioselective para-bromination of phenols. chemistryviews.org In the case of this compound, the C4 position is already occupied, meaning further electrophilic attack will be directed to the C2 (if the methyl group were absent) or C6 positions. The interplay between the directing effects of the three activating groups and the existing bromine atom allows for precise functionalization, making it a valuable building block.

Strategies for regioselective functionalization often rely on C-H activation, a powerful technique that avoids the need for pre-functionalized starting materials. mdpi.com The specific substitution on this compound could be used to direct metal catalysts to a particular C-H bond, enabling the introduction of new functional groups with high precision. rsc.org

Chemical Building Blocks for Functional Materials Research

The properties of this compound also make it an attractive monomer or precursor for the synthesis of functional materials, such as specialized polymers and resins.

Resorcinol-formaldehyde (R-F) resins are thermosetting polymers known for their strong bonding, moisture resistance, and durability. power-plast.commfa.org They are synthesized through the condensation reaction of resorcinol and formaldehyde. power-plast.com By substituting resorcinol with this compound, novel R-F resins with modified properties can be created.

The bromine atom can impart flame-retardant properties to the resulting polymer, a desirable characteristic for many applications. Brominated phenols are widely used as both reactive and additive flame retardants in a variety of polymers and resins. europa.eugoogle.com The methyl group can influence the degree of cross-linking and the mechanical properties of the resin, such as stiffness and hardness. power-plast.com The synthesis of R-F resins can be catalyzed by either acids or bases, and the final properties of the material are highly dependent on factors like the resorcinol/formaldehyde ratio and curing temperature. unt.edunih.govnih.gov The incorporation of this compound into the polymer backbone would create a specialty resin with enhanced thermal stability or fire resistance.

As a polysubstituted phenol (B47542), this compound is a valuable starting material for the synthesis of more complex specialty chemicals. Its related, simpler parent compound, 4-bromoresorcinol (B146125), is a known precursor in organic synthesis. orgsyn.orgsigmaaldrich.comnih.gov For example, 4-bromoresorcinol can be reacted with aldehydes to create brominated resorcinol dimers, some of which exhibit potent antibacterial and antifungal activity. nih.gov A similar reaction with this compound would be expected to yield novel dimeric structures with potentially interesting biological properties, where the methyl group could enhance lipophilicity or alter binding interactions.

The synthesis of 5-substituted resorcinols is an active area of research due to the interesting biological activities of this class of molecules. nih.gov The functional groups on this compound (hydroxyls, bromo, methyl) serve as handles for a wide range of chemical transformations, allowing it to be a scaffold for building diverse and complex molecular architectures.

Fundamental Research in Structure-Reactivity Relationships

The molecule is an ideal model system for fundamental studies in physical organic chemistry, specifically for investigating structure-reactivity relationships. The reactivity of the aromatic ring and its substituents is governed by a combination of inductive and resonance effects, as well as steric hindrance.

Hydroxyl (-OH) groups: These are strong activating groups that donate electron density to the ring via resonance and are ortho-para directing. They also make the molecule acidic.

Methyl (-CH₃) group: This is a weak activating group that donates electron density via induction and hyperconjugation and is ortho-para directing.

Bromo (-Br) group: This substituent is deactivating due to its electron-withdrawing inductive effect but is ortho-para directing because of its ability to donate electron density through resonance.

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of 4-bromo-2-methylbenzene-1,3-diol and related brominated phenols is increasingly scrutinized through the lens of green chemistry. Traditional bromination methods often involve the use of hazardous reagents like liquid bromine and chlorinated solvents, which pose significant environmental and safety risks. rsc.orgresearchgate.net Future research is focused on developing more benign and sustainable synthetic routes.

One promising avenue is the use of alternative brominating agents. N-Bromosuccinimide (NBS) has been explored as a safer solid alternative to liquid bromine for the bromination of various aromatic compounds, including those with structures similar to 2-methylresorcinol (B147228). cambridgescholars.comyoutube.com Another approach involves the in-situ generation of reactive bromine species from less hazardous precursors. For instance, a reagent prepared from a bromide and bromate (B103136) mixture, which can be derived from industrial bromine recovery processes, has been shown to effectively brominate phenols under ambient conditions without the need for a catalyst. rsc.orgresearchgate.net This method boasts high bromine atom efficiency and avoids the direct handling of liquid bromine. rsc.org

Table 1: Comparison of Traditional and Green Bromination Methods

| Feature | Traditional Methods | Green Chemistry Approaches |

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS), Bromide/Bromate mixtures |

| Solvents | Chlorinated solvents (e.g., Methylene Chloride) | Ethanol (B145695), Water |

| Catalyst | Lewis acids (e.g., FeBr₃) | Often catalyst-free or use of recyclable catalysts |

| Reaction Conditions | Often harsh conditions | Milder conditions (e.g., ambient temperature) |

| Safety & Environment | High risk, hazardous waste | Reduced risk, less waste, higher atom economy |

Integrated Experimental and Computational Research for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. The integration of experimental studies with computational chemistry is a powerful strategy for achieving this. rsc.orgmdpi.com

Computational approaches, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and provide insights into the electronic and steric factors that govern reactivity. smu.eduresearchgate.net For example, computational studies can help to elucidate the mechanism of electrophilic aromatic substitution, which is the fundamental reaction for introducing the bromine atom onto the 2-methylresorcinol ring. youtube.com By analyzing the electron distribution in the substrate and the nature of the attacking electrophile, it is possible to predict the regioselectivity of the bromination.

Experimental techniques, such as kinetic studies and the isolation and characterization of intermediates, provide the real-world data needed to validate and refine computational models. smu.edu The combination of these approaches can lead to a comprehensive understanding of complex reaction mechanisms, including those that may involve hidden intermediates or transition states that are difficult to observe experimentally. smu.edu This integrated approach is becoming increasingly important for designing more efficient and selective syntheses of polysubstituted aromatic compounds like this compound. libretexts.org

Exploration of Novel Reactivity and Derivatization Strategies

This compound possesses multiple reactive sites—the hydroxyl groups and the bromine atom—making it a versatile building block for the synthesis of more complex molecules. Future research will likely focus on exploring novel reactions and derivatization strategies to expand its synthetic utility.

The bromine atom can be replaced through various cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids. nih.gov This opens up possibilities for synthesizing a diverse array of derivatives with potentially interesting biological or material properties. The hydroxyl groups can undergo etherification, esterification, or other modifications to introduce new functional groups.

Furthermore, the core resorcinol (B1680541) structure can be used as a scaffold for constructing larger, more complex molecules. For instance, resorcinol derivatives can be used in the synthesis of calixarenes, which are macrocyclic compounds with applications in host-guest chemistry and sensing. sigmaaldrich.com The synthesis of dimers and other oligomers from brominated resorcinols has also been reported, leading to compounds with potential antimicrobial activity. nih.gov The development of new synthetic methodologies, such as those utilizing palladium catalysis, will continue to drive the exploration of novel derivatization strategies for this compound. google.com

Advancements in Analytical Methodologies for Complex Matrices

The detection and quantification of this compound and other brominated phenols in complex environmental and biological matrices present a significant analytical challenge. Future research will focus on developing more sensitive, selective, and robust analytical methods.

Current methods often rely on gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with various detectors. nih.govnih.govmdpi.com For instance, GC with an electron capture detector (ECD) is highly sensitive to halogenated compounds. nih.gov However, for unambiguous identification and quantification, especially at trace levels, mass spectrometry (MS) is the preferred detection method. researchgate.netresearchgate.net GC-MS and LC-MS techniques provide both chromatographic separation and mass spectral information, allowing for confident identification of the target analyte. mdpi.comresearchgate.net

Future advancements may include the development of novel sample preparation techniques to efficiently extract and concentrate brominated phenols from complex matrices while minimizing interferences. This could involve the use of new solid-phase extraction (SPE) sorbents or microextraction techniques. Additionally, the development of high-resolution mass spectrometry (HRMS) methods will allow for more precise mass measurements, further enhancing the selectivity and confidence in identification. mdpi.com On-line coupled techniques, such as isotachophoresis-capillary zone electrophoresis (ITP-CZE), have also shown promise for the determination of brominated phenols in water samples. nih.gov

Table 2: Analytical Techniques for Brominated Phenols

| Technique | Detector | Advantages | Challenges |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Good for general organic compounds | Lower sensitivity for halogenated compounds |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | High sensitivity to halogenated compounds | Less selective than MS |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | High selectivity and confident identification | Derivatization may be required |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Suitable for non-volatile compounds | Lower sensitivity and selectivity |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (MS) | High sensitivity and selectivity for a wide range of compounds | Matrix effects can be a challenge |

| Capillary Electrophoresis (CE) | UV Detector | High separation efficiency | Lower sensitivity for some analytes |

Deeper Understanding of Environmental Transport and Transformation Processes

Brominated aromatic compounds, including brominated phenols, are of environmental concern due to their potential persistence and toxicity. nih.govresearchgate.net A deeper understanding of the environmental transport and transformation processes of this compound is essential for assessing its environmental fate and potential risks.

Research in this area will likely focus on several key processes:

Biodegradation: Investigating the ability of microorganisms to degrade this compound is crucial. mdpi.comnih.gov Studies may involve isolating and characterizing microbial consortia or single strains capable of metabolizing this compound under both aerobic and anaerobic conditions. mdpi.com Understanding the enzymatic pathways involved in the cleavage of the aromatic ring and the carbon-bromine bond is a key objective. nih.gov

Photodegradation: The susceptibility of this compound to degradation by sunlight in aquatic environments needs to be evaluated. Photolysis can be a significant transformation pathway for aromatic compounds, and understanding the quantum yield and the identity of the resulting photoproducts is important. researchgate.net

Sorption and Transport: The partitioning of this compound between water, soil, and sediment will influence its mobility and bioavailability in the environment. Studies on its sorption coefficients (e.g., Koc) and potential for leaching through soil profiles are needed.

Toxicity of Transformation Products: It is important to identify the products of biodegradation and photodegradation and to assess their toxicity relative to the parent compound. In some cases, transformation products can be more toxic than the original contaminant.

By combining laboratory studies with field monitoring and modeling, a more complete picture of the environmental behavior of this compound can be developed. This knowledge is vital for informing environmental risk assessments and developing potential remediation strategies. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-methylbenzene-1,3-diol, and how can reaction conditions be optimized?

To synthesize this compound, a common approach involves bromination of methyl-substituted diols or selective substitution reactions. For example, analogous brominated diols (e.g., 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol) are synthesized using bromobenzyl alcohols and diols under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF at 60–80°C . Key optimization parameters include:

Q. How can structural characterization of this compound be performed to confirm its identity?

A multi-technique approach is recommended:

- NMR spectroscopy : H and C-NMR identify substituent positions and bromine effects (e.g., deshielding of adjacent protons) .

- FT-IR : Hydroxyl (O–H stretch, ~3200 cm) and C–Br (500–600 cm) bonds validate functional groups .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm the molecular formula (CHBrO) .

- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- First aid :

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap and water; remove contaminated clothing .

- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts .

Advanced Research Questions

Q. How can contradictions in spectral or analytical data for this compound be resolved?

Data discrepancies (e.g., unexpected C-NMR shifts) may arise from impurities, tautomerism, or structural misassignment. Strategies include:

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .

- Isotopic labeling : Use deuterated solvents or Br isotopic analysis to distinguish overlapping signals .

- Multi-lab reproducibility : Cross-validate results with independent laboratories to rule out instrumentation bias .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key factors:

Q. How can environmental persistence and toxicity of this compound be assessed?

- Persistence studies : Monitor aqueous stability (hydrolysis half-life) under varying pH and UV exposure .

- Ecotoxicology : Use Daphnia magna or algae bioassays to determine EC values .

- Carcinogenicity screening : In vitro assays (e.g., Ames test) evaluate mutagenic potential; IARC Group 2B classification applies to structurally similar brominated diols .

Methodological and Data Analysis Questions

Q. How to design a stability-indicating HPLC method for this compound?

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.